trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II)

Catalog No.
S1913255
CAS No.
251567-28-9
M.F
C40H34BrNO2P2Pd
M. Wt
809 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Bromo(N-succinimidyl)bis(triphenylphosphine)...

CAS Number

251567-28-9

Product Name

trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II)

IUPAC Name

bromopalladium(1+);pyrrolidin-1-ide-2,5-dione;triphenylphosphane

Molecular Formula

C40H34BrNO2P2Pd

Molecular Weight

809 g/mol

InChI

InChI=1S/2C18H15P.C4H5NO2.BrH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;6-3-1-2-4(7)5-3;;/h2*1-15H;1-2H2,(H,5,6,7);1H;/q;;;;+2/p-2

InChI Key

KYQYWUJRFOCJEW-UHFFFAOYSA-L

SMILES

C1CC(=O)[N-]C1=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd+]

Canonical SMILES

C1CC(=O)N=C1[O-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd+]

Catalyst for Carbon-Carbon Bond Formation

trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II), also known as Pd(Br)(suc)(PPh3)2, is a palladium-based catalyst used in organic chemistry for the formation of carbon-carbon bonds. Palladium catalysts are a cornerstone of modern organic synthesis, enabling the creation of complex molecules with high efficiency and selectivity.

Pd(Br)(suc)(PPh3)2 falls under the category of Pd(0) precatalysts, which require activation before use. This activation typically involves treatment with a mild base or a source of chloride ions to generate the active palladium(II) species. Once activated, Pd(Br)(suc)(PPh3)2 can participate in various carbon-carbon bond-forming reactions, including:

  • Suzuki-Miyaura Coupling: This reaction couples a boronic acid or ester with a halide or pseudohalide to form a new C-C bond. Pd(Br)(suc)(PPh3)2 has been shown to be effective in Suzuki-Miyaura couplings, particularly for the formation of aryl-aryl and aryl-alkenyl bonds [].
  • Heck Reaction: This reaction couples an alkene with an aryl or vinyl halide to form a new C-C bond. Pd(Br)(suc)(PPh3)2 can be used as a catalyst in Heck reactions, although other palladium catalysts are often more efficient [].
  • Sonogashira Coupling: This reaction couples a terminal alkyne with a copper(I) acetylide to form a new C-C bond. While not as commonly used as other palladium catalysts for Sonogashira coupling, Pd(Br)(suc)(PPh3)2 can be employed in specific cases [].

Advantages and Considerations

Pd(Br)(suc)(PPh3)2 offers some advantages as a catalyst:

  • Stability: It is a relatively air-stable and moisture-tolerant catalyst, simplifying handling compared to some more reactive palladium complexes.
  • Availability: It is commercially available from several chemical suppliers.
  • Activity: Compared to other Pd(0) precatalysts, it may exhibit lower catalytic activity in certain reactions.
  • Specificity: The presence of the bulky triphenylphosphine ligands can sometimes lead to limitations in substrate scope.

trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) is a specialized organometallic compound utilized primarily as a catalyst in various organic reactions, particularly in the formation of carbon-carbon bonds. Its chemical formula is C40H34BrNO2P2Pd, and it has a molecular weight of approximately 754.00 g/mol . The compound features a palladium center coordinated with two triphenylphosphine ligands and a bromo group, which enhances its reactivity in coupling reactions.

, including:

  • Cross-Coupling Reactions: It serves as a catalyst in reactions such as Suzuki, Heck, and Sonogashira couplings, which are vital for constructing complex organic molecules.
  • Hydrosilation: The compound can catalyze the addition of silanes to alkenes and alkynes.
  • Carbonylation: It promotes the incorporation of carbon monoxide into organic substrates .
  • Reduction Reactions: The palladium center can facilitate the reduction of various functional groups.

The synthesis of trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) typically involves:

  • Formation of Palladium Complex: The initial step includes reacting palladium salts with triphenylphosphine to form the bis(triphenylphosphine)palladium(II) complex.
  • Bromination: The introduction of the bromo group can be achieved through bromination reactions using brominating agents.
  • N-Succinimidyl Modification: The final step involves attaching the N-succinimidyl moiety to enhance stability and reactivity .

The primary applications of trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) include:

  • Organic Synthesis: It is widely used in the synthesis of pharmaceuticals and agrochemicals through various coupling reactions.
  • Material Science: The compound plays a role in developing advanced materials through polymerization processes.
  • Catalysis Research: Its effectiveness as a catalyst makes it a subject of study in catalysis research aimed at developing more efficient synthetic routes .

Interaction studies involving trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) focus on its behavior in catalytic cycles and its interaction with substrates during coupling reactions. The efficiency and selectivity of the catalyst can vary depending on the nature of the substrates and reaction conditions. Investigations into its interactions with various ligands have shown that modifications can significantly influence catalytic performance .

Several compounds exhibit similar catalytic properties due to their palladium centers and phosphine ligands. Below is a comparison highlighting their uniqueness:

Compound NameUnique Features
trans-Dichlorobis(triphenylphosphine)palladium(II)Utilizes chloride ligands; effective in hydrosilation
Tetrakis(triphenylphosphine)palladium(0)Zero oxidation state; used for different reaction mechanisms
Bis(triphenylphosphine)palladium(II) chlorideMore stable; often used for cross-coupling reactions

trans-Bromo(N-succinimidyl)bis(triphenylphosphine)palladium(II) stands out due to its specific N-succinimidyl modification, which enhances its reactivity and stability compared to other palladium complexes, making it particularly useful in selective reactions where functional group compatibility is crucial .

Dates

Modify: 2024-04-14

Explore Compound Types